molecular formula C10H8BrN3O B2602348 2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one CAS No. 1201791-26-5

2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one

Cat. No.: B2602348
CAS No.: 1201791-26-5
M. Wt: 266.098
InChI Key: IBQFCSVUQAXYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)amino]-3,4-dihydropyrimidin-4-one is a chemical compound based on the 3,4-dihydropyrimidinone (DHPM) scaffold, a structure recognized in medicinal chemistry as a "privileged structure" for its wide range of pharmacological activities . This core scaffold is known to exhibit antiviral, antitumour, antibacterial, and anti-inflammatory properties . Specifically, DHPM derivatives have been identified as potential calcium channel blockers, antihypertensive agents, and α1a–adrenergic antagonists . The 2-oxodihydropyrimidine-5-carboxylate unit is also found in marine natural products, such as the batzelladine alkaloids, which are potent HIV gp-120-CD4 inhibitors . The specific substitution pattern of this compound, featuring a 4-bromophenylamino group, is found in closely related analogues reported in scientific literature. Such analogues have been synthesized and investigated for their lipoxygenase inhibitory activity, which is a relevant target in cancer research, and for their cytotoxic effects against human cancer cell lines . Other studies on similar dihydropyrimidine compounds suggest that their biological activity may be linked to their ability to interact with and modify the properties of cell membranes, which could activate various signaling pathways . From a synthetic perspective, compounds of this class are typically accessible via multi-component reactions, such as the Biginelli reaction, or through post-modification of the core dihydropyrimidinone structure . This compound is provided for research purposes to support investigations in drug discovery and chemical biology.

Properties

IUPAC Name

2-(4-bromoanilino)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-1-3-8(4-2-7)13-10-12-6-5-9(15)14-10/h1-6H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQFCSVUQAXYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

The compound has been studied for various pharmacological activities, including:

  • Antimicrobial Activity : Research has indicated that derivatives of dihydropyrimidinones exhibit antimicrobial properties. For instance, compounds synthesized from 3,4-dihydropyrimidin-4-one scaffolds have shown effectiveness against a range of bacterial and fungal strains .
  • Antitumor Activity : The structural framework of 3,4-dihydropyrimidinones has been linked to anticancer activity. Studies have demonstrated that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study conducted by researchers synthesized a series of dihydropyrimidinone derivatives, including 2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one. These compounds were screened against various microbial strains, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of the bromophenyl group was crucial for enhancing antimicrobial efficacy .

Case Study 2: Antitumor Activity

In another investigation, derivatives of 3,4-dihydropyrimidinones were tested for their ability to inhibit cancer cell lines. The results showed that certain compounds exhibited potent cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against various bacterial and fungal strains
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryPotential treatment for inflammatory diseases

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one and related dihydropyrimidinone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Notable Properties
This compound C₁₀H₉BrN₃O 275.11 4-Bromophenylamino N/A High lipophilicity due to bromine
2-{[(4-Chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one C₁₂H₁₂ClN₃O 257.70 4-Chlorophenylmethylamino, 6-methyl 95% Increased steric bulk; chlorine reduces lipophilicity vs. bromine
2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one C₆H₉IN₃O 194.62 Dimethylamino, 5-iodo 95% Iodo substituent may enhance halogen bonding; lower molecular weight
2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride C₈H₁₄ClN₃O₂ 243.68 5-Methoxy, 2-aminopropan-2-yl, HCl salt N/A Enhanced solubility due to hydrochloride; methoxy group donates electrons

Key Structural and Functional Insights:

Halogen Effects :

  • The bromine atom in the target compound provides greater lipophilicity compared to the chlorine atom in C₁₂H₁₂ClN₃O . This may improve blood-brain barrier penetration or binding to hydrophobic enzyme pockets.
  • In contrast, the iodine atom in C₆H₉IN₃O could facilitate halogen bonding interactions with biomolecular targets, though its larger atomic radius might introduce steric clashes.

The 5-methoxy group in C₈H₁₄ClN₃O₂ is electron-donating, which could stabilize the pyrimidinone ring and modulate electronic interactions with enzymatic active sites.

Solubility and Bioavailability :

  • The hydrochloride salt form of C₈H₁₄ClN₃O₂ enhances aqueous solubility, a critical factor for oral bioavailability. In contrast, the unmodified bromophenyl derivative may require formulation adjustments for optimal delivery.

Biological Activity

2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrN4O. Its structure features a bromophenyl group attached to a dihydropyrimidinone core, which is critical for its biological interactions.

Biological Activities

Research indicates that compounds in the dihydropyrimidine class exhibit a variety of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of dihydropyrimidines can inhibit key cancer-related enzymes such as topoisomerases. For instance, compounds similar to this compound have been evaluated for their ability to inhibit Topoisomerase I and II, which are crucial targets in cancer therapy .
    • In molecular docking studies, these compounds demonstrated significant binding affinity to active sites of topoisomerases, indicating potential as anticancer agents .
  • Antimicrobial Properties :
    • Dihydropyrimidines have been reported to possess antimicrobial activities against various pathogens. The mechanism often involves interference with microbial DNA synthesis or function .
  • Anti-inflammatory Effects :
    • Some studies suggest that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways . This action could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Anticancer Activity : A recent investigation assessed the anticancer potential of various dihydropyrimidine derivatives, including those with a bromophenyl moiety. The results indicated that these compounds effectively inhibited cancer cell proliferation through topoisomerase inhibition .
  • Antimicrobial Activity Evaluation : Another study focused on the antimicrobial efficacy of similar compounds against bacterial strains. Results showed that certain derivatives exhibited comparable effectiveness to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Table of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of Topoisomerase I and II ,
AntimicrobialDisruption of microbial DNA synthesis
Anti-inflammatoryInhibition of COX/LOX pathways

Q & A

Q. Example Protocol :

Combine 4-bromoaniline (1 equiv), ethyl acetoacetate (1.2 equiv), and urea (1.5 equiv) in ethanol.

Add TsOH (10 mol%) and reflux at 80°C for 6–8 hours.

Isolate the product via recrystallization (ethanol/water). Purity: ~95% (HPLC) .

Basic: How is the structural characterization of this compound validated?

Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 5.3 ppm (NH), and δ 2.5–3.1 ppm (pyrimidinone CH₂) confirm the core structure .
    • ¹³C NMR : Signals at ~165 ppm (C=O) and 120–130 ppm (C-Br) validate functional groups .
  • Mass Spectrometry : Exact mass (m/z) matching [M+H]⁺ (calculated: 294.02 Da) ensures molecular integrity .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., C–Br bond length: ~1.89 Å) .

Basic: What methodologies are used to screen its biological activity?

Methodological Answer:
Standard in vitro assays include:

  • Antimicrobial Activity :
    • Broth Microdilution : Test against Gram-positive/negative bacteria (MIC: 8–64 µg/mL) .
  • Anticancer Screening :
    • MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀: 12–50 µM in HeLa cells) .
  • Enzyme Inhibition :
    • Cholinesterase Assay : Monitor inhibition via Ellman’s method (IC₅₀: ~20 µM) .

Advanced: How do substituents like the 4-bromophenyl group influence its structure-activity relationships (SAR)?

Methodological Answer:
The 4-bromophenyl group enhances lipophilicity and target binding:

  • Electron-Withdrawing Effect : Bromine increases electrophilicity of the pyrimidinone ring, improving interactions with nucleophilic enzyme residues (e.g., ATP-binding pockets) .
  • Steric Effects : Bulkier substituents reduce activity, as seen in analogues with trifluoromethyl groups (IC₅₀ increases by 2–3×) .

Q. SAR Table :

SubstituentLogPIC₅₀ (HeLa cells, µM)
4-Bromophenyl2.818.3
4-Chlorophenyl2.525.7
4-Trifluoromethyl3.142.9

Advanced: What experimental challenges arise in optimizing synthetic yield?

Methodological Answer:
Key challenges include:

  • Purity Control : Byproducts (e.g., unreacted 4-bromoaniline) require column chromatography (silica gel, hexane/EtOAc) to achieve >95% purity .
  • Moisture Sensitivity : Hygroscopic reagents (e.g., β-keto esters) demand anhydrous conditions .
  • Catalyst Efficiency : TsOH outperforms HCl in reducing reaction time (6 vs. 12 hours) .

Q. Optimization Strategy :

  • Use microwave-assisted synthesis to reduce time (30 minutes vs. 6 hours) .

Advanced: How can contradictory biological activity data be resolved?

Methodological Answer:
Contradictions often stem from assay conditions or impurities:

  • Assay Variability : Standardize protocols (e.g., fixed cell density in MTT assays) .
  • Impurity Profiling : LC-MS to identify bioactive byproducts (e.g., residual β-keto esters with off-target effects) .
  • Solvent Effects : DMSO concentration >1% can artificially inflate IC₅₀ values; use PBS for dilution .

Advanced: What analytical discrepancies occur in characterizing hygroscopic intermediates?

Methodological Answer:
Hygroscopic intermediates (e.g., β-keto esters) complicate analysis:

  • NMR Artifacts : Water peaks (δ 1.5–2.0 ppm) mask CH₂ signals. Use deuterated DMSO for dissolution .
  • Mass Accuracy : Adduct formation ([M+Na]⁺) requires high-resolution MS for differentiation .

Advanced: What strategies improve crystallization for X-ray studies?

Methodological Answer:
Crystallization hurdles include poor solubility and polymorphism:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation .
  • Temperature Gradients : Gradual cooling (0.5°C/min) from 60°C to 4°C enhances crystal quality .

Example :
Crystals of 2-(4-bromophenoxy) analogues were obtained in 70% yield using DCM/hexane (1:3) at 4°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.